molecular formula C14H12N2O3S B2413100 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 922078-85-1

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2413100
CAS No.: 922078-85-1
M. Wt: 288.32
InChI Key: ZCVGERNBZLNGAJ-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a thiazole ring, with an acetamide group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate methoxy-substituted phenylacetylene under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the benzofuran derivative with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Acetamide Group Introduction: The final step involves the acylation of the thiazole nitrogen with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-hydroxybenzofuran or 5-formylbenzofuran derivatives.

    Reduction: Formation of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)ethylamine.

    Substitution: Formation of halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide
  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is unique due to its specific combination of a benzofuran and thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8(17)15-14-16-11(7-20-14)13-6-9-5-10(18-2)3-4-12(9)19-13/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVGERNBZLNGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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